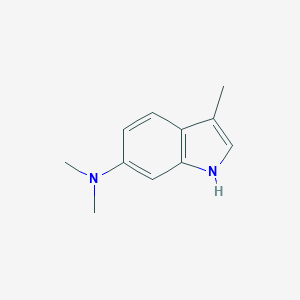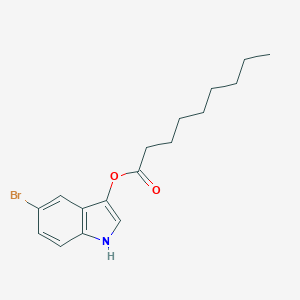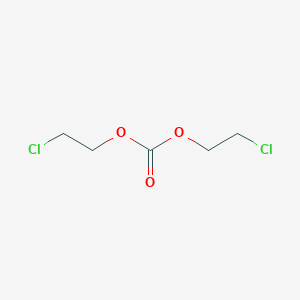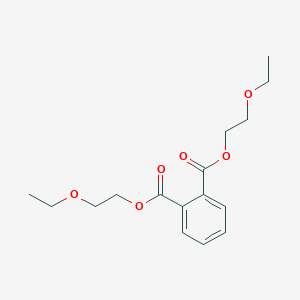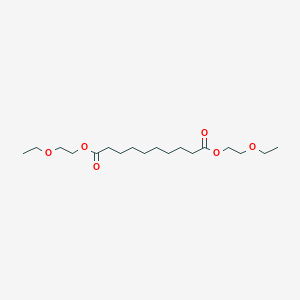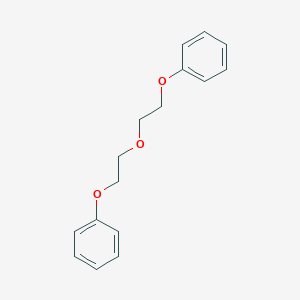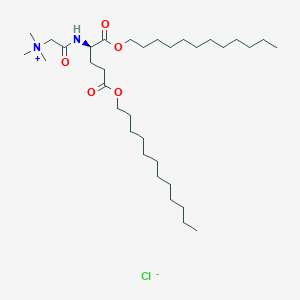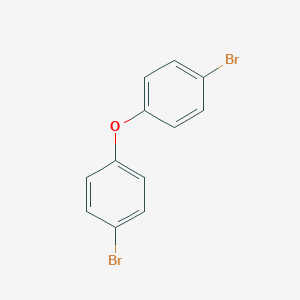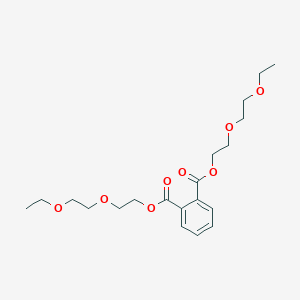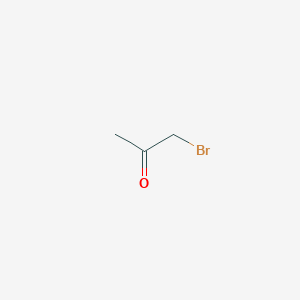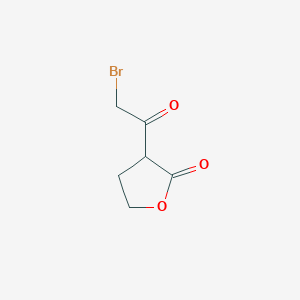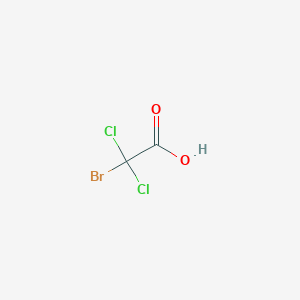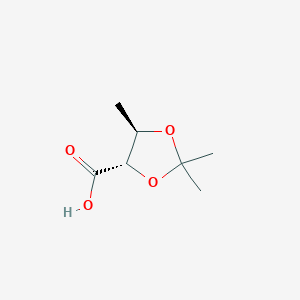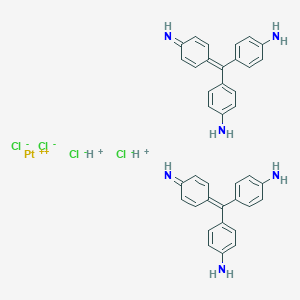
Tetrachloroplatinate dianion-basic fuchsin complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloroplatinate dianion-basic fuchsin complex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a coordination compound that is formed by the reaction of tetrachloroplatinate dianion with basic fuchsin. The compound has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular components, such as DNA and proteins. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
生化学的および生理学的効果
Tetrachloroplatinate dianion-basic fuchsin complex has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the development of anticancer agents.
実験室実験の利点と制限
One of the main advantages of tetrachloroplatinate dianion-basic fuchsin complex is its ease of synthesis and purification. The compound is also highly stable and can be stored for long periods without significant degradation. However, one of the limitations of the compound is its low solubility in organic solvents, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of tetrachloroplatinate dianion-basic fuchsin complex. One potential direction is the development of novel anticancer agents based on the compound. Another potential direction is the use of the compound in the development of electronic devices and sensors. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of neurodegenerative disorders.
合成法
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex involves the reaction of tetrachloroplatinate dianion with basic fuchsin in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of a stable and pure complex. The resulting product is a deep red colored powder that is soluble in water.
科学的研究の応用
Tetrachloroplatinate dianion-basic fuchsin complex has been extensively studied for its potential applications in various fields of science. In biochemistry, the compound has been used as a stain for the detection of nucleic acids and proteins in biological samples. It has also been studied for its potential use in cancer research and drug delivery systems.
In pharmacology, the compound has been studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, tetrachloroplatinate dianion-basic fuchsin complex has been studied for its potential use in the development of sensors and electronic devices. The compound has been shown to exhibit excellent electrical conductivity and has been used in the fabrication of conductive polymers and thin films.
特性
CAS番号 |
129770-31-6 |
|---|---|
製品名 |
Tetrachloroplatinate dianion-basic fuchsin complex |
分子式 |
C38H36Cl4N6Pt |
分子量 |
913.6 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
正規SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同義語 |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
